1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea
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Overview
Description
- “(Rac)-EC5026” (also known as “(Rac)-BPN-19186”) is a potent inhibitor of soluble epoxide hydrolase (sEH).
- It belongs to the class of piperidine compounds.
- The compound’s chemical structure is shown below: !Chemical Structure
Preparation Methods
- Synthetic routes and reaction conditions for “(Rac)-EC5026” are not widely documented in the literature.
- it is available commercially, and custom synthesis services can provide it promptly.
Chemical Reactions Analysis
- “(Rac)-EC5026” likely undergoes various reactions due to its piperidine scaffold.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions depend on the specific transformation.
- Major products formed would vary based on the reaction type.
Scientific Research Applications
- “(Rac)-EC5026” has promising applications in several fields:
Neurodegenerative Diseases: Research related to Parkinson’s disease and dementia with Lewy Bodies (DLB).
Pain Management: Efficacy for inflammatory and neuropathic pain.
Other Areas:
Mechanism of Action
- “(Rac)-EC5026” targets soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism.
- By inhibiting sEH, it modulates the levels of bioactive lipid epoxides.
- The exact molecular pathways impacted require further investigation.
Comparison with Similar Compounds
- Unfortunately, detailed comparisons with similar compounds are scarce.
- Highlighting its uniqueness would benefit from more extensive research.
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRXHTKENPCGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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